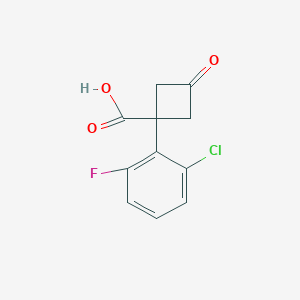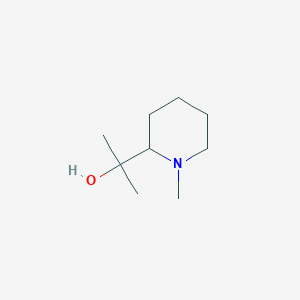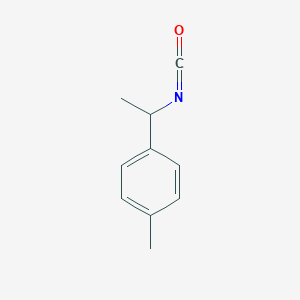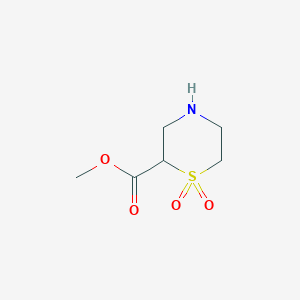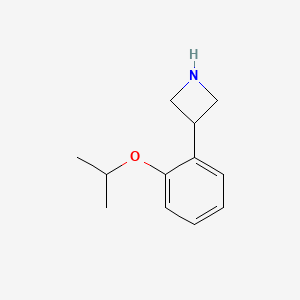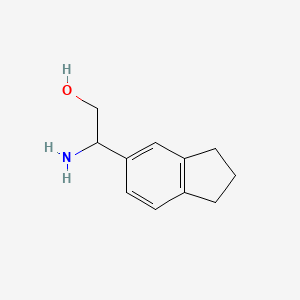
2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chemical compound that belongs to the class of amino alcohols It features an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and amination conditions may vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminoindane: A structurally similar compound with applications in neurological research and psychotherapy.
1-(2,3-dihydro-1H-inden-5-yl)ethanone: The precursor in the synthesis of 2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Indole derivatives: Compounds with a similar indane structure that exhibit a wide range of biological activities.
Uniqueness
This compound is unique due to its specific combination of an amino group and an indane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2 |
Clé InChI |
SCDYHRTZTWKZDI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


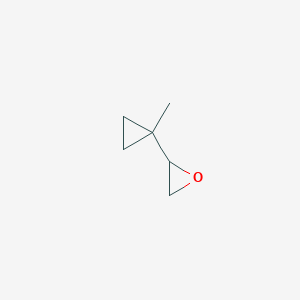
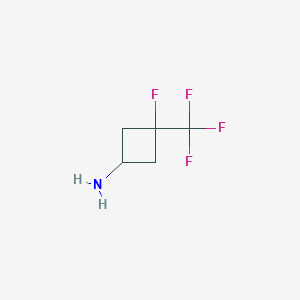
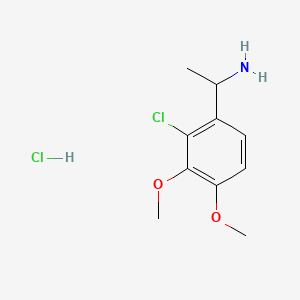
![(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
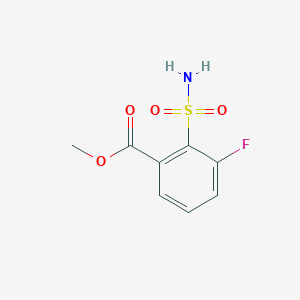
![4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole](/img/structure/B13523749.png)
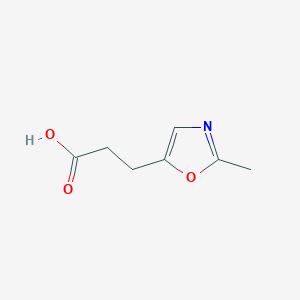
![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)
